![molecular formula C19H23N3O3S B5662139 N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide](/img/structure/B5662139.png)
N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide often involves intricate steps. For example, a related compound was synthesized using a highly selective allylation and a diastereoselective Pauson-Khand cycloaddition, highlighting the complexity and precision required in synthesizing such molecules (Guenter & Gais, 2003).
Molecular Structure Analysis
The molecular structure of similar compounds shows a variety of interactions. For instance, in a related compound, chains form via N—H⋯O hydrogen bonds, and benzoic acid molecules hydrogen bond to the pyridine rings, forming extended ribbons (Lemmerer & Bourne, 2012). This indicates the potential for complex molecular interactions in N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide as well.
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to the formation of novel structures with varied properties. For example, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents showcases the versatility in chemical reactions to achieve desired biological activities (Redda et al., 2011).
Physical Properties Analysis
The physical properties of compounds in this category, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. For instance, the synthesis and crystal structure of N-p-Methylbenzyl benzamide, a compound with a somewhat similar structure, were determined, highlighting the importance of understanding the physical characteristics of these compounds (Luo & Huang, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for further functionalization, are essential for the utility of these compounds. Studies on related compounds, such as the identification of selective inhibitors for human aldosterone synthase, provide insights into the specific chemical interactions and potential therapeutic applications of these molecules (Zimmer et al., 2011).
properties
IUPAC Name |
N-cyclopentyl-3-(2-pyridin-2-ylethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(22-17-8-1-2-9-17)15-6-5-10-18(14-15)26(24,25)21-13-11-16-7-3-4-12-20-16/h3-7,10,12,14,17,21H,1-2,8-9,11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESOJOQHLHEERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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